molecular formula C20H17Cl2N3S B2424146 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole CAS No. 692287-18-6

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B2424146
CAS No.: 692287-18-6
M. Wt: 402.34
InChI Key: UTHVETAPJRKJBX-PKNBQFBNSA-N
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Description

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a complex organic compound with a unique structure that includes an allyl group, a dichlorobenzyl sulfanyl group, and a phenylethenyl group attached to a triazole ring.

Scientific Research Applications

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The allyl, dichlorobenzyl sulfanyl, and phenylethenyl groups are then introduced through a series of substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require the use of bases or acids as catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .

Mechanism of Action

The mechanism of action of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with different substituents. Examples include:

  • 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
  • This compound .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-4-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3S/c1-2-12-25-19(11-9-15-6-4-3-5-7-15)23-24-20(25)26-14-16-8-10-17(21)18(22)13-16/h2-11,13H,1,12,14H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHVETAPJRKJBX-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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